molecular formula C4H8ClN3O B6219267 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride CAS No. 2751611-48-8

4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride

Cat. No.: B6219267
CAS No.: 2751611-48-8
M. Wt: 149.58 g/mol
InChI Key: SUGDAPNMNJBXTP-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of pyrazolone with methylamine . Another approach involves the reaction of pyrazole with methyl isocyanate . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing automated reactors and stringent quality control measures. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-methylpyrazole: Similar in structure but lacks the hydroxyl group.

    3-amino-1-methylpyrazole: Differently substituted on the pyrazole ring.

    4-amino-1H-pyrazole: Lacks the methyl group.

Uniqueness

4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

2751611-48-8

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

4-amino-2-methyl-1H-pyrazol-5-one;hydrochloride

InChI

InChI=1S/C4H7N3O.ClH/c1-7-2-3(5)4(8)6-7;/h2H,5H2,1H3,(H,6,8);1H

InChI Key

SUGDAPNMNJBXTP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N1)N.Cl

Purity

95

Origin of Product

United States

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